molecular formula C12H18N2O B13259306 N-{2-[(2-phenylethyl)amino]ethyl}acetamide

N-{2-[(2-phenylethyl)amino]ethyl}acetamide

Cat. No.: B13259306
M. Wt: 206.28 g/mol
InChI Key: LTBLBHIFFQXSNX-UHFFFAOYSA-N
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Description

N-{2-[(2-phenylethyl)amino]ethyl}acetamide is an organic compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its white to off-white crystalline appearance and its solubility in polar solvents such as ethanol, chloroform, and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-{2-[(2-phenylethyl)amino]ethyl}acetamide involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-phenylethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(2-phenylethyl)amino]ethyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-phenylethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[(2-phenylethyl)amino]acetamide
  • N-(2-phenylethyl)acetamide
  • N-(2-phenylethyl)-acetamid

Uniqueness

N-{2-[(2-phenylethyl)amino]ethyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[2-(2-phenylethylamino)ethyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-11(15)14-10-9-13-8-7-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,15)

InChI Key

LTBLBHIFFQXSNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCCC1=CC=CC=C1

Origin of Product

United States

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